molecular formula C6H10N4O2 B1417687 Imidazole-2-amidine acetate CAS No. 950685-49-1

Imidazole-2-amidine acetate

Cat. No. B1417687
M. Wt: 170.17 g/mol
InChI Key: GHAMYQQBAIOVSC-UHFFFAOYSA-N
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Description

Imidazole-2-amidine acetate is a compound with the CAS Number: 950685-49-1 . Its IUPAC name is 1H-imidazole-2-carboximidamide acetate . The molecular weight of this compound is 170.17 .


Synthesis Analysis

Recent advances in the synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .


Molecular Structure Analysis

The Inchi Code of Imidazole-2-amidine acetate is 1S/C4H6N4.C2H4O2/c5-3(6)4-7-1-2-8-4;1-2(3)4/h1-2H, (H3,5,6) (H,7,8);1H3, (H,3,4) .


Chemical Reactions Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .


Physical And Chemical Properties Analysis

Imidazole-2-amidine acetate is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Anti-parasitic Potential

Imidazoles derived from reactions involving amidines and nitroallylic acetates or α-bromonitroalkenes have shown promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. Some compounds in this category were found to be as active as or more active than the standard treatment, benznidazole, highlighting their potential as anti-parasitic agents (Gopi et al., 2015).

Corrosion Inhibition

1-(2-ethylamino)-2-methylimidazoline, a derivative of imidazole, has demonstrated effective corrosion inhibition properties on carbon steel in acidic media. This property was explored through electrochemical studies and theoretical calculations, emphasizing the role of imidazoles in industrial applications (Cruz et al., 2004).

Metal Complex Formation

Imidazole-4-acetic acid (IMA) forms stable complexes with various bivalent transition metal ions, following the Irving–Williams series of metal ions. This suggests potential applications in coordination chemistry and the exploration of new metal-ligand interactions (AlJahdali et al., 2013).

Catalytic Applications

Imidazoles have been synthesized through a one-pot, Ag-catalyzed tandem three-component reaction, showing the potential of imidazoles in catalysis and green chemistry. This multicomponent reaction has broad applicability to various substrates, suggesting its utility in molecular fragment assembly (Wang et al., 2017).

Enzyme Mimicry

Molecularly imprinted polymers (MIPs) with amidine and imidazole functional groups have shown enzyme-mimetic catalytic activity in ester hydrolysis. This demonstrates the potential of imidazoles in biomimetic chemistry and enzyme catalysis (Chen et al., 2002).

Synthesis of Imidazole Derivatives

Various methods have been developed for the synthesis of imidazole derivatives, showcasing the versatility and wide applicability of imidazoles in synthetic chemistry. These methods include reactions with amidines, α-haloketones, and other substrates, enabling the formation of diversely substituted imidazoles (Li et al., 2017).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has potential for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described . This suggests that there is ongoing research and interest in the synthesis and applications of imidazoles, including Imidazole-2-amidine acetate.

properties

IUPAC Name

acetic acid;1H-imidazole-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4.C2H4O2/c5-3(6)4-7-1-2-8-4;1-2(3)4/h1-2H,(H3,5,6)(H,7,8);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAMYQQBAIOVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CN=C(N1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725517
Record name Acetic acid--1-(2H-imidazol-2-ylidene)methanediamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazole-2-amidine acetate

CAS RN

950685-49-1
Record name Acetic acid--1-(2H-imidazol-2-ylidene)methanediamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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